Cas no 4277-29-6 (Cycloheptanecarbaldehyde)

Cycloheptanecarbaldehyde (CAS 4621-04-9) is a seven-membered cyclic aldehyde with the molecular formula C₈H₁₄O. This compound is characterized by its reactive carbonyl group, making it a versatile intermediate in organic synthesis, particularly for the preparation of heterocycles, fragrances, and pharmaceutical building blocks. Its cyclic structure imparts stability while retaining the reactivity typical of aldehydes, enabling selective transformations such as condensation, reduction, or nucleophilic addition. Cycloheptanecarbaldehyde is commonly employed in fine chemical and research applications due to its well-defined purity and consistent performance. Proper handling under inert conditions is recommended to prevent oxidation or polymerization.
Cycloheptanecarbaldehyde structure
Cycloheptanecarbaldehyde structure
商品名:Cycloheptanecarbaldehyde
CAS番号:4277-29-6
MF:C8H14O
メガワット:126.19616
MDL:MFCD03412495
CID:331817
PubChem ID:77961

Cycloheptanecarbaldehyde 化学的及び物理的性質

名前と識別子

    • Cycloheptanecarbaldehyde
    • Cycloheptanecarboxaldehyde
    • cycloheptancarbaldehyd
    • Cycloheptylformaldehyd
    • Formylcycloheptane
    • Methylal-cycloheptan
    • Suberonaldehyd
    • AMY21681
    • A826005
    • Aldehydes, 6
    • UGBFRCHGZFHSBC-UHFFFAOYSA-N
    • DTXSID90195419
    • BS-13128
    • FT-0693169
    • AKOS012322189
    • 4277-29-6
    • AT13628
    • NS00047904
    • CS-0144556
    • Cycloheptanecarbaldehyde, AldrichCPR
    • A1-31725
    • MFCD03412495
    • SCHEMBL95620
    • BDBM50028812
    • Z1079442748
    • CHEMBL277996
    • EN300-91418
    • EINECS 224-279-5
    • Cycloheptanecarboxal?dehyde
    • DB-070339
    • MDL: MFCD03412495
    • インチ: InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2
    • InChIKey: UGBFRCHGZFHSBC-UHFFFAOYSA-N
    • ほほえんだ: C1CCCC(CC1)C=O

計算された属性

  • せいみつぶんしりょう: 126.10400
  • どういたいしつりょう: 126.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 80.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 0.965
  • ふってん: 184°Cat760mmHg
  • フラッシュポイント: 58.7°C
  • 屈折率: 1.506
  • PSA: 17.07000
  • LogP: 2.15570
  • ようかいせい: 自信がない

Cycloheptanecarbaldehyde セキュリティ情報

Cycloheptanecarbaldehyde 税関データ

  • 税関コード:2912299000
  • 税関データ:

    中国税関コード:

    2912299000

    概要:

    291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

    要約:

    291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cycloheptanecarbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB155257-5 g
Cycloheptanecarbaldehyde, 97%; .
4277-29-6 97%
5g
€926.00 2023-06-23
TRC
C991218-25mg
cycloheptanecarbaldehyde
4277-29-6
25mg
$ 50.00 2022-06-06
Enamine
EN300-91418-10.0g
cycloheptanecarbaldehyde
4277-29-6 95%
10.0g
$2387.0 2024-05-21
Enamine
EN300-91418-2.5g
cycloheptanecarbaldehyde
4277-29-6 95%
2.5g
$727.0 2024-05-21
abcr
AB155257-5g
Cycloheptanecarbaldehyde, 97%; .
4277-29-6 97%
5g
€926.00 2025-02-21
1PlusChem
1P00C13Z-500mg
CYCLOHEPTANECARBALDEHYDE
4277-29-6 95%
500mg
$443.00 2024-05-02
1PlusChem
1P00C13Z-2.5g
CYCLOHEPTANECARBALDEHYDE
4277-29-6 95%
2.5g
$961.00 2024-05-02
A2B Chem LLC
AF60511-5g
Cycloheptanecarbaldehyde
4277-29-6 95%
5g
$662.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0581-500mg
cycloheptanecarbaldehyde
4277-29-6 95%
500mg
¥851.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0581-250mg
cycloheptanecarbaldehyde
4277-29-6 95%
250mg
¥515.0 2024-04-19

Cycloheptanecarbaldehyde 合成方法

Cycloheptanecarbaldehydeに関する追加情報

Cycloheptanecarbaldehyde (CAS No. 4277-29-6): A Comprehensive Overview

Cycloheptanecarbaldehyde (CAS No. 4277-29-6) is a cyclic aldehyde with a seven-membered ring structure. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of Cycloheptanecarbaldehyde, including its synthesis, reactivity, and recent research advancements.

Synthesis of Cycloheptanecarbaldehyde

The synthesis of Cycloheptanecarbaldehyde can be achieved through several methods, each with its own advantages and limitations. One of the most common approaches involves the oxidation of cycloheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method involves the catalytic hydrogenation of cycloheptene followed by oxidation to form the aldehyde. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as the use of supported gold nanoparticles as catalysts for the selective oxidation of cycloheptanol.

Reactivity and Chemical Properties

Cycloheptanecarbaldehyde exhibits typical reactivity patterns of aldehydes, making it a versatile building block in organic synthesis. It readily undergoes nucleophilic addition reactions, such as the formation of hemiacetals and acetals with alcohols, and can be reduced to cycloheptanol using reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst. Additionally, Cycloheptanecarbaldehyde can participate in condensation reactions, such as the formation of imines with primary amines or the aldol condensation with other carbonyl compounds.

The cyclic structure of Cycloheptanecarbaldehyde also influences its reactivity. The strain in the seven-membered ring can affect the stability and reactivity of the carbonyl group, leading to unique reaction outcomes compared to linear aldehydes. For example, studies have shown that Cycloheptanecarbaldehyde can undergo intramolecular cyclization reactions under certain conditions, forming complex cyclic compounds with potential pharmaceutical applications.

Applications in Pharmaceuticals and Materials Science

Cycloheptanecarbaldehyde has found applications in various fields due to its unique chemical properties. In pharmaceutical research, it serves as an important intermediate in the synthesis of bioactive compounds. For instance, recent studies have explored the use of Cycloheptanecarbaldehyde derivatives in the development of novel anti-inflammatory agents and anticancer drugs. The ability to functionalize the cycloheptane ring through various chemical transformations makes it a valuable starting material for drug discovery.

In materials science, Cycloheptanecarbaldehyde has been used as a monomer or building block for the synthesis of advanced polymers and materials. Its cyclic structure provides rigidity and stability to polymer chains, which can enhance mechanical properties and thermal stability. Research has shown that polymers derived from Cycloheptanecarbaldehyde exhibit excellent solvent resistance and thermal stability, making them suitable for use in coatings, adhesives, and other high-performance materials.

Recent Research Advancements

The field of organic chemistry is constantly evolving, and recent research has shed new light on the potential applications and synthetic methods for Cycloheptanecarbaldehyde. One notable study published in the Journal of Organic Chemistry reported a novel method for the asymmetric synthesis of chiral cycloheptane derivatives using a chiral catalyst. This method offers improved yields and enantioselectivity compared to traditional approaches, opening up new possibilities for the synthesis of enantiopure compounds with pharmaceutical relevance.

In another study published in Angewandte Chemie, researchers explored the use of metal-free catalytic systems for the selective oxidation of cycloalkanes to their corresponding aldehydes. The study demonstrated that using visible light photocatalysis could achieve high selectivity and yield for the oxidation of cycloheptane to Cycloheptanecarbaldehyde strong>. This green chemistry approach not only reduces environmental impact but also simplifies the synthetic process.

Conclusion

Cycloheptanecarbaldehyde (CAS No. 4277-29-6) strong> is a versatile compound with a wide range of applications in pharmaceuticals, organic synthesis, and materials science. Its unique chemical properties and reactivity make it an important building block for the development of novel bioactive compounds and advanced materials. Recent advancements in synthetic methods have further expanded its potential uses, highlighting its importance in modern chemistry research.

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